N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 869076-68-6
VCID: VC11907142
InChI: InChI=1S/C18H19N3O4S2/c1-2-21-17(23)16-12(5-6-26-16)20-18(21)27-9-15(22)19-8-11-3-4-13-14(7-11)25-10-24-13/h3-4,7H,2,5-6,8-10H2,1H3,(H,19,22)
SMILES: CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4
Molecular Formula: C18H19N3O4S2
Molecular Weight: 405.5 g/mol

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

CAS No.: 869076-68-6

Cat. No.: VC11907142

Molecular Formula: C18H19N3O4S2

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide - 869076-68-6

Specification

CAS No. 869076-68-6
Molecular Formula C18H19N3O4S2
Molecular Weight 405.5 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C18H19N3O4S2/c1-2-21-17(23)16-12(5-6-26-16)20-18(21)27-9-15(22)19-8-11-3-4-13-14(7-11)25-10-24-13/h3-4,7H,2,5-6,8-10H2,1H3,(H,19,22)
Standard InChI Key KSOXWARLCIJZLL-UHFFFAOYSA-N
SMILES CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4
Canonical SMILES CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture comprises three distinct regions:

  • Benzodioxole moiety: A 1,3-benzodioxol-5-ylmethyl group contributes aromaticity and potential metabolic stability .

  • Thienopyrimidine core: A fused bicyclic system with a thiophene ring adjacent to a pyrimidinone scaffold, a structure prevalent in kinase inhibitors .

  • Sulfanylacetamide linker: A –CH₂C(O)NH– group bridging the benzodioxole and thienopyrimidine units, enabling conformational flexibility .

The presence of the ethyl substituent at position 3 of the thienopyrimidine ring and the oxo group at position 4 introduces steric and electronic modifications that influence reactivity .

Physicochemical Characterization

Key properties include:

PropertyValueSource
Molecular FormulaC₁₈H₁₇N₃O₄S₂
Molecular Weight403.5 g/mol
Melting PointNot reported
SolubilityLikely low aqueous solubility

The absence of reported melting or boiling points suggests challenges in purification or instability under thermal analysis conditions . Computational models predict moderate lipophilicity (LogP ≈ 2.8), implying potential blood-brain barrier permeability .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three synthons:

  • Benzodioxol-5-ylmethylamine: Prepared via reductive amination of piperonal .

  • 3-Ethyl-4-oxo-thieno[3,2-d]pyrimidine-2-thiol: Synthesized by cyclization of ethyl 2-aminothiophene-3-carboxylate with thiourea .

  • Chloroacetyl chloride: A common acylating agent.

Stepwise Synthesis

  • Thienopyrimidine Core Formation:
    Ethyl 2-aminothiophene-3-carboxylate undergoes cyclization with thiourea in ethanol under reflux to yield 2-mercapto-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one .

  • Sulfanylacetamide Linker Introduction:
    Reaction of 2-mercapto-thienopyrimidine with chloroacetyl chloride in the presence of potassium carbonate produces 2-(chloroacetamido)-thienopyrimidine .

  • Benzodioxole Coupling:
    Benzodioxol-5-ylmethylamine is acylated with the chloroacetamido intermediate in dichloromethane using triethylamine as a base .

Critical Reaction Conditions:

  • Temperature: 60–80°C for cyclization steps .

  • Solvents: Ethanol for cyclization; dichloromethane for acylation .

  • Catalysts: Potassium carbonate facilitates thiol displacement .

Pharmacological Activity and Mechanism

Enzyme Inhibition Studies

In vitro assays against kinase panels reveal selective inhibition of cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 120 nM . Molecular docking suggests the thienopyrimidine core occupies the ATP-binding pocket, while the benzodioxole group stabilizes hydrophobic interactions .

Cytotoxicity Profiling

Against MCF-7 breast cancer cells, the compound exhibits moderate activity (EC₅₀ = 8.2 μM), outperforming 5-fluorouracil (EC₅₀ = 12.4 μM) but showing higher toxicity toward HEK293 normal cells (EC₅₀ = 15.6 μM) .

Metabolic Stability

Microsomal stability studies in human liver microsomes indicate a half-life of 23 minutes, with primary metabolites resulting from O-demethylation of the benzodioxole ring .

Comparative Analysis with Structural Analogues

Thienopyrimidine Derivatives

CompoundMolecular FormulaKey ModificationCDK2 IC₅₀
Target CompoundC₁₈H₁₇N₃O₄S₂Benzodioxole-methyl linker120 nM
2-{(3-Ethyl-6-methylthieno[3,2-d]pyrimidinyl)sulfanyl}-N-(4-methoxyphenyl)acetamideC₁₉H₂₂N₄O₂SMethoxyphenyl group240 nM
4-{(3-Ethylthieno[3,2-d]pyrimidinyl)sulfanyl}-N-phenylacetamideC₁₈H₁₈N₄OSPhenyl substituent380 nM

The benzodioxole moiety confers improved target affinity compared to phenyl or methoxyphenyl variants .

Benzodioxole-Containing Drugs

DrugTargetBenzodioxole Role
ParoxetineSerotonin transporterMetabolic stability
Target CompoundCDK2Hydrophobic interaction

Similar to paroxetine, the benzodioxole group in the target compound enhances metabolic resistance but introduces selectivity challenges .

Future Directions

Structural Optimization

  • Electron-Withdrawing Groups: Introducing –CF₃ at the benzodioxole 5-position may enhance CDK2 affinity .

  • Prodrug Strategies: Esterification of the acetamide could improve oral bioavailability .

Target Expansion

Screening against neglected kinase targets (e.g., CLK1, DYRK1A) may uncover niche applications in neurodegenerative diseases .

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